4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid
Description
4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid is a nitrogen-containing heterocyclic compound featuring a fused pyrido-naphthyridine core linked to a 4-oxobutanoic acid moiety. Key properties include:
- Molecular Formula: C₁₅H₁₅N₃O₃
- Molecular Weight: 285.31 g/mol
- CAS Number: 389117-37-7 (listed in ) and 73058-37-4 (listed in ).
- The discrepancy in CAS numbers may arise from differences in salt forms, stereochemistry, or synthesis routes.
Its hydrogen bond donor/acceptor count (3 donors, 5 acceptors estimated) suggests moderate polarity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
4-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(3-4-14(20)21)18-7-5-12-11(9-18)8-10-2-1-6-16-15(10)17-12/h1-2,6,8H,3-5,7,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEDQSQRUFHMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389117-37-7 | |
| Record name | 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid (PPA) at elevated temperatures. This reaction leads to the formation of the desired compound in good yields . Another approach involves a one-pot synthesis using aldehydes, barbituric acid, and ammonium acetate/urea in a green solvent like DIPEAc at room temperature . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc and ammonium chloride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives. These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that compounds similar to 4-(8,9-dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and related pathologies .
-
Pharmacological Studies :
- Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative damage, potentially aiding in the treatment of neurodegenerative diseases .
- Antidiabetic Potential : Some research suggests that this compound may influence glucose metabolism and insulin sensitivity, presenting a potential application in diabetes management .
- Antimicrobial Properties : Preliminary studies indicate that 4-(8,9-dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid may possess antimicrobial activity against various pathogens. This could lead to its use as an adjunct in antibiotic therapies or as a standalone antimicrobial agent .
Material Science Applications
- Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use .
- Nanotechnology : Due to its ability to interact with biological systems at the molecular level, this compound is being explored for use in drug delivery systems. Its integration into nanoparticles could improve the targeting and efficacy of therapeutic agents .
Case Study 1: Neuroprotection
A study demonstrated that a derivative of 4-(8,9-dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid significantly reduced neuronal cell death in models of oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that this compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range effective for clinical applications.
Mechanism of Action
The mechanism of action of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis, which is often upregulated in cancer cells . This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile (CAS 671191-99-4)
- Molecular Formula : C₁₁H₁₂N₄O₂
- Molecular Weight : 232.24 g/mol
- Key Features: A pyridine ring substituted with nitro and cyano groups, linked to a piperidine ring.
- Lower molecular weight (232.24 vs. 285.31) and reduced polarity (XlogP ~0.8 vs. ~1.5 estimated). Potential applications: Intermediate in synthesizing bioactive molecules due to nitrile reactivity.
Cyclopropanesulfonic Acid Derivatives ()
Cyclopropanesulfonic acid [(1S,3S,4R)-3-(2-difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-ethyl-cyclopentyl]-amide
- Key Features : Complex fused imidazo-pyrrolo-pyridine system with cyclopropanesulfonamide and ethylcyclopentyl groups.
- Comparison: Higher molecular complexity (4 fused rings vs. 2 in the target compound). Fluorine substituents improve metabolic stability but may increase synthetic difficulty.
Butanoic Acid Derivatives ()
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid
- Key Features: Epoxy-pyrrolo-oxazin core with fluorophenyl and hydroxybutanoic acid substituents.
- Comparison: Larger molecular weight (~600 g/mol estimated) due to multiple aromatic and epoxy groups. Hydroxy and epoxy groups increase hydrophilicity but reduce bioavailability. Potential use in anti-inflammatory or antiviral therapies.
Ethanone Analog ()
1-(8,9-Dihydropyrido[2,3-b][1,6]naphthyridin-7(6H)-yl)ethanone
- Molecular Formula : C₁₂H₁₃N₃O
- Molecular Weight : 227.11 g/mol
- Key Features: Shares the pyrido-naphthyridine core but replaces the 4-oxobutanoic acid with a ketone.
- Comparison: Lower polarity (XlogP 0.8 vs. ~1.5) and reduced hydrogen-bonding capacity (0 donors vs. 3). Simplified synthesis but diminished solubility in aqueous media.
Pipamperone Dihydrochloride ()
Pipamperone Dihydrochloride (CAS 2448-68-2)
- Molecular Formula : C₂₁H₃₂Cl₂FN₃O₂
- Molecular Weight : 472.41 g/mol
- Key Features: Butyrophenone derivative with dihydrochloride salt.
- Comparison :
Research Implications
- The carboxylic acid group in the target compound enhances solubility and binding to charged biological targets compared to ketone analogs.
- Structural complexity in cyclopropanesulfonic acid derivatives () correlates with higher synthetic challenges but improved specificity.
- Discrepancies in CAS numbers (e.g., 389117-37-7 vs. 73058-37-4) highlight the need for rigorous characterization in pharmacological studies.
Biological Activity
The compound 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid (CAS Number: 389117-37-7) belongs to the naphthyridine family, which is recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid features a naphthyridine core with various functional groups that contribute to its biological properties. The compound can be represented as follows:
Antimicrobial Activity
Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests that 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid may also possess similar antibiotic-modulating effects .
Anticancer Potential
Naphthyridine derivatives have been investigated for their anticancer activities. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For example, certain naphthyridines have been identified as inhibitors of kinases involved in B lymphoid malignancies and other cancers . The potential for 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid to act as a kinase inhibitor warrants further investigation.
Neuroprotective Effects
Emerging research has highlighted the neuroprotective effects of naphthyridine compounds against neurodegenerative diseases such as Alzheimer's disease. These compounds may exhibit antioxidant properties and modulate neuroinflammation pathways .
Synthesis of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic Acid
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. The synthetic pathways often include cyclization reactions and functional group modifications to achieve the desired structure.
Study on Antimicrobial Activity
A notable study investigated the effect of various naphthyridine derivatives on antibiotic resistance. The results demonstrated that certain derivatives significantly enhanced the efficacy of existing antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions on the naphthyridine ring could lead to increased antimicrobial potency .
Study on Anticancer Activity
Another research effort focused on the anticancer potential of naphthyridine derivatives. It was found that specific substitutions at the C3 and C4 positions of the naphthyridine ring could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This highlights the importance of structural diversity in optimizing therapeutic efficacy .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid?
- Methodological Answer : The synthesis of the naphthyridine core can be achieved via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated for structurally related heterocycles . For the 4-oxobutanoic acid moiety, Knoevenagel condensation between a ketone and an active methylene compound (e.g., ethyl acetoacetate) under alkaline conditions is a viable approach, followed by hydrolysis and decarboxylation . Optimization of reaction conditions (e.g., solvent, temperature) and purification via HPLC (e.g., Chromolith columns) is critical to achieve high yields (>70%) and purity (>95%) .
Q. Which spectroscopic techniques are optimal for characterizing the naphthyridine core and oxobutanoic acid group?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the dihydropyrido-naphthyridine structure and substituent positions. For example, the deshielded proton at the 7-position of the naphthyridine ring appears as a triplet near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak at m/z 345.1452 for CHNO).
- Infrared (IR) Spectroscopy : The carbonyl stretch of the oxobutanoic acid group appears as a strong band near 1700–1750 cm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the oxobutanoic acid moiety and its interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) simulates binding affinity to enzymes like kynurenine-3-hydroxylase, where the oxobutanoic acid group may form hydrogen bonds with catalytic residues . MD simulations (>100 ns) assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat liver microsomes) and membrane permeability (Caco-2 assay) to address bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound in vivo .
- Dose-Response Studies : Conduct in vivo efficacy trials at varying doses (e.g., 10–100 mg/kg in murine models) to correlate with in vitro IC values .
Q. How does stereochemistry at the dihydropyrido ring influence biological activity?
- Methodological Answer :
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) to isolate (R)- and (S)-enantiomers .
- Biological Assays : Compare enantiomer activity in enzyme inhibition assays (e.g., COX-2). For example, the (S)-enantiomer may show 10-fold higher potency due to optimal hydrophobic interactions with the active site .
- Chiral Chromatography : Employ Chiralpak® columns (e.g., IA or IB) with hexane:isopropanol gradients for enantiomeric resolution .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
